molecular formula C5H4BrFN2O2S B2752762 6-Bromo-2-fluoropyridine-3-sulfonamide CAS No. 2171989-81-2

6-Bromo-2-fluoropyridine-3-sulfonamide

Cat. No.: B2752762
CAS No.: 2171989-81-2
M. Wt: 255.06
InChI Key: VWHMNNSLLSQKNX-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H4BrFN2O2S and a molecular weight of 255.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoropyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the sulfonamide group .

Scientific Research Applications

6-Bromo-2-fluoropyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoropyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Biological Activity

6-Bromo-2-fluoropyridine-3-sulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H6_6BrFNO2_2S and a molecular weight of approximately 156.09 g/mol. The presence of a bromine atom, a fluorine atom, and a sulfonamide group contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of enzymatic activities. This property is significant for the development of therapeutic agents targeting specific pathways in disease processes.

Biological Activity Overview

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that sulfonamide derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.
  • Antimicrobial Properties : Similar compounds have displayed effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The electrophilic nature of the sulfonamide group allows for selective inhibition of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antitumor Efficacy : A study investigating the effects of various sulfonamide derivatives on head and neck squamous cell carcinoma (HNSCC) cells revealed that treatment with this compound resulted in significant cytotoxicity in vitro. The compound exhibited an IC50_{50} value indicating effective inhibition of cell viability, with increased apoptosis observed through flow cytometry analysis .
  • Mechanism Exploration : Research focused on the mechanism by which this compound induces apoptosis in cancer cells showed that it activates specific signaling pathways associated with DNA damage response, evidenced by increased expression of phosphorylated proteins involved in cell cycle regulation .
  • Comparison with Related Compounds : A comparative study highlighted that while structurally similar compounds like 4-bromo-2,6-difluoropyridine lack the sulfonamide functionality, they do not exhibit the same level of biological activity as this compound, underscoring the importance of the sulfonamide group in mediating biological effects.

Data Table: Biological Activity Summary

Activity Type Description Reference
AntitumorInduces apoptosis in HNSCC cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionSelective inhibition of metabolic enzymes

Properties

IUPAC Name

6-bromo-2-fluoropyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHMNNSLLSQKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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